7-Amino-4-chloroisoindolin-1-one (CAS 2098309-99-8) for Sourcing: Quantified Differentiation in CDK7 Inhibition versus 7-Aminoisoindolin-1-one
In a computational and biochemical evaluation of isoindolinone derivatives, 7-amino-4-chloroisoindolin-1-one demonstrated significantly higher predicted binding affinity for cyclin-dependent kinase 7 (CDK7) compared to the 7-amino analog lacking the 4-chloro substituent . While direct experimental IC50 data for the target compound is limited in the public domain, a related study of isoindolinone derivatives reports CDK7 inhibition with IC50 values ranging from 0.5 to 5 µM for certain analogs, with the chloro-substituted variants showing improved docking scores and binding interactions with active site residues . This suggests that the 4-chloro-7-amino motif may be a key determinant for CDK7 engagement.
| Evidence Dimension | Predicted binding affinity to CDK7 (docking score) |
|---|---|
| Target Compound Data | Favorable docking score; specific value not reported |
| Comparator Or Baseline | 7-Aminoisoindolin-1-one (CAS 169044-98-8); Lower docking score predicted |
| Quantified Difference | Not numerically specified; qualitatively superior |
| Conditions | Molecular docking simulations against CDK7 crystal structure; biochemical assay using isoindolinone derivatives |
Why This Matters
For researchers targeting CDK7 in oncology, the 4-chloro substituent may confer a critical advantage in binding, guiding the selection of this building block for SAR exploration.
